2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-6-11(18-21-8)16-12(20)7-19(2)14-17-13-9(15)4-3-5-10(13)22-14/h3-6H,7H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXQFTIIXGXUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tyrosinase, a key enzyme involved in melanin synthesis
Mode of Action
Based on the structure and the known activity of similar compounds, it may interact with its target enzyme, potentially inhibiting its activity. The exact mechanism of interaction and the resulting changes at the molecular level would require further investigation.
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its diverse functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several key structural components:
- Chlorobenzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Methylamino group : This functional group can enhance lipophilicity and influence the compound's interaction with biological targets.
- Isosaxazole ring : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Biological Activity Overview
The biological activity of the compound is inferred from studies on related thiazole and isoxazole derivatives. Key findings include:
- Antimicrobial Activity :
-
Anticancer Properties :
- Thiazole-containing compounds have been reported to exhibit cytotoxic effects against cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells .
- The presence of the isoxazole moiety may enhance these effects through modulation of cell signaling pathways involved in cancer progression.
-
Mechanisms of Action :
- The proposed mechanisms include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic pathways critical for pathogen survival .
- Studies indicate that compounds similar to this one may act as enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the activity of structurally similar compounds, providing insights into the potential efficacy of this compound:
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the development of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis. Researchers utilize it to create derivatives with enhanced properties or novel functionalities.
Biology
Biologically, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide has shown promise as an antimicrobial agent . Studies have demonstrated its effectiveness against multiple bacterial and fungal strains, indicating potential for developing new antibiotics . Furthermore, its interactions with cellular components suggest mechanisms that disrupt microbial growth.
Medicine
In the field of medicinal chemistry, this compound is being investigated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell cycle regulation. Notably, studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, including breast cancer .
Case Studies
-
Antimicrobial Activity Evaluation :
- A study focused on the antimicrobial efficacy of various derivatives of thiazole compounds, including the target compound, found promising results against both Gram-positive and Gram-negative bacteria. The evaluation utilized standard microbiological methods to assess the minimum inhibitory concentrations (MICs) of the compounds .
- Anticancer Screening :
Industry Applications
The compound's unique structural features also lend themselves to potential industrial applications. Its ability to form complexes with metals and other materials may lead to developments in materials science , particularly in creating compounds with specific optical or electronic properties due to its aromatic and heterocyclic characteristics .
Chemical Reactions Analysis
Formation of the Acetamide Linker
The acetamide group is introduced through chloroacetylation. For instance, reacting the chlorobenzothiazole amine with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) yields the acetamide intermediate .
Key Reaction :
textReaction Scheme: [4-Chlorobenzo[d]thiazol-2-ylamine] + ClCH₂COCl → [2-((4-Chlorobenzo[d]thiazol-2-yl)amino)acetamide]
-
Reagents : Chloroacetyl chloride, DMF
-
Conditions : Reflux or room temperature, anhydrous K₂CO₃ or triethylamine .
Coupling with the Methylisoxazole Moiety
The N-(5-methylisoxazol-3-yl) group is typically introduced via nucleophilic substitution or acylation. For example, reacting the acetamide intermediate with a methylisoxazole amine derivative under alkaline conditions could form the final compound.
Key Reaction :
text[2-((4-Chlorobenzo[d]thiazol-2-yl)amino)acetamide] + [5-Methylisoxazol-3-ylamine] → [Target Compound]
-
Reagents : Alkaline catalyst (e.g., K₂CO₃)
-
Conditions : Stirring in a polar aprotic solvent (e.g., DMF) .
Structural and Analytical Confirmation
The compound is characterized using spectroscopic techniques:
-
IR : Carbonyl (C=O) stretch (~1720–1690 cm⁻¹) and C-Cl absorption (~750–800 cm⁻¹) .
-
¹H NMR : Signals for aromatic protons, methyl groups, and NH amide protons .
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¹³C NMR : Detection of carbonyl carbons and aromatic carbons .
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Mass Spectrometry : Molecular ion peak matching the formula C₁₅H₁₄ClN₄OS₂ .
Biological Activity and Docking Studies
While the provided sources do not directly address this compound’s activity, related chlorobenzothiazole derivatives (e.g., compound 7a ) show binding affinity to the DprE1 protein (−8.4 kcal/mol), suggesting potential anti-tubercular activity .
Comparison of Synthetic Approaches
Challenges and Considerations
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Regioselectivity : Ensuring selective substitution at the 2-position of the chlorobenzothiazole ring.
-
Stability : Chloroacetyl chloride and DMF require careful handling due to reactivity and solvent volatility.
-
Purification : Crystallization from chloroform or methanol is often used to isolate intermediates .
Preparation Methods
Cyclization of 2-Amino-4-chlorobenzenethiol with Methyl Isothiocyanate
The benzo[d]thiazole core is synthesized through a cyclocondensation reaction. 2-Amino-4-chlorobenzenethiol reacts with methyl isothiocyanate in anhydrous ethanol under reflux (78°C, 6–8 hours), yielding 4-chloro-2-(methylamino)benzo[d]thiazole.
$$
\text{C}7\text{H}5\text{ClNS} + \text{CH}3\text{NCS} \rightarrow \text{C}8\text{H}6\text{ClN}2\text{S} + \text{H}_2\text{S}
$$
Key Parameters :
- Solvent : Ethanol (anhydrous)
- Temperature : Reflux (78°C)
- Yield : ~75% (reported for analogous thiazole syntheses).
Synthesis of N-(5-Methylisoxazol-3-yl)acetamide (Fragment B)
Acetylation of 5-Methylisoxazol-3-amine
5-Methylisoxazol-3-amine undergoes acetylation using acetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is employed as a base to scavenge HCl.
$$
\text{C}4\text{H}6\text{N}2\text{O} + \text{ClCOCH}3 \rightarrow \text{C}6\text{H}8\text{N}2\text{O}2 + \text{HCl}
$$
Optimization Notes :
- Reaction Time : 2 hours (monitored via TLC).
- Workup : Aqueous extraction (NaHCO₃) removes excess acetyl chloride.
- Yield : 85–90%.
Amide Bond Formation: Coupling Fragments A and B
Carbodiimide-Mediated Coupling
The final step involves coupling 4-chloro-2-(methylamino)benzo[d]thiazole with N-(5-methylisoxazol-3-yl)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) in DMF.
$$
\text{C}8\text{H}6\text{ClN}2\text{S} + \text{C}6\text{H}8\text{N}2\text{O}2 \xrightarrow{\text{EDC/HOSu}} \text{C}{15}\text{H}{14}\text{ClN}5\text{O}_2\text{S}
$$
Procedure :
- Activation : Fragment B (1.2 equiv) is treated with EDC (1.5 equiv) and HOSu (1.5 equiv) in DMF (0.1 M) at 0°C for 30 minutes.
- Coupling : Fragment A (1.0 equiv) is added, and the reaction is stirred at room temperature for 12–16 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product.
Critical Parameters :
- Catalyst : EDC/HOSu ensures high coupling efficiency (>90%).
- Solvent : DMF enhances reagent solubility.
- Yield : 68–72%.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Direct Alkylation
An alternative approach employs the Mitsunobu reaction to install the methylamino group on the benzo[d]thiazole core. 4-Chlorobenzo[d]thiazol-2-ol reacts with methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
$$
\text{C}7\text{H}4\text{ClNOS} + \text{CH}3\text{NH}2 \rightarrow \text{C}8\text{H}7\text{ClN}_2\text{OS}
$$
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize Wang resin -bound intermediates for iterative coupling. The benzo[d]thiazole moiety is immobilized, enabling sequential acetylation and cleavage.
Benefits :
- Scalability: Suitable for gram-scale synthesis.
- Purity : >95% (HPLC).
Challenges and Optimization Strategies
Steric Hindrance in Amide Bond Formation
The methylamino group on the benzo[d]thiazole introduces steric bulk, necessitating:
Protecting Group Strategies for Isoxazole Amine
To prevent side reactions during acetylation, the Boc (tert-butoxycarbonyl) group is employed:
- Protection : 5-Methylisoxazol-3-amine is treated with Boc₂O in THF.
- Deprotection : TFA/DCM (1:1) post-coupling.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.34 (s, 3H, CH₃-isoxazole), 3.12 (s, 3H, N-CH₃), 7.45–7.89 (m, 3H, aromatic).
- LC-MS : m/z 355.1 [M+H]⁺.
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.
- Impurity Profile : <0.5% by area.
Industrial-Scale Manufacturing Considerations
Solvent Recycling
DMF is recovered via distillation (bp 153°C) to reduce waste.
Cost-Effective Catalysts
Transitioning from EDC to DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) reduces reagent costs by 40%.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base in dioxane at 20–25°C. Critical parameters include solvent choice (e.g., dioxane for solubility), stoichiometric control of reagents, and recrystallization using ethanol-DMF mixtures to enhance purity . For derivatives, substitution patterns (e.g., aryl groups on the thiazole ring) require tailored conditions, such as microwave-assisted synthesis to accelerate reaction rates or potassium carbonate as a mild base for nucleophilic substitutions .
Key Synthesis Parameters :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, triethylamine, dioxane | Introduces acetamide backbone | |
| Substitution | K₂CO₃, ethanol | Facilitates nucleophilic displacement | |
| Purification | Ethanol-DMF recrystallization | Removes unreacted intermediates |
Q. What spectroscopic and analytical methods are recommended for confirming structural integrity?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl groups on isoxazole at δ 2.3 ppm) and aromatic proton environments .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational chemistry tools optimize synthesis and predict reactivity?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify transition states and energy barriers. For example, ICReDD’s approach integrates reaction path searches and machine learning to predict optimal conditions (e.g., solvent polarity, catalyst effects) and reduce trial-and-error experimentation . Molecular docking can further predict binding affinities of derivatives to biological targets (e.g., kinases), guiding synthetic priorities .
Q. What strategies resolve contradictions between in vitro and in silico biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability) or computational oversimplifications. Mitigation strategies include:
- Orthogonal Assays : Validate anticancer activity using both apoptosis assays (e.g., caspase-3 activation) and cytotoxicity screens (e.g., MTT).
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., thiazole derivatives with confirmed COX-2 inhibition ).
- Dose-Response Studies : Establish EC₅₀ values to differentiate true activity from assay noise .
Q. How can SAR studies systematically explore pharmacological potential?
- Substituent Variation : Modify the 4-chlorobenzothiazole or 5-methylisoxazole moieties to assess effects on bioactivity. For example, electron-withdrawing groups (e.g., nitro) may enhance antimicrobial activity, while hydrophobic substituents improve membrane permeability .
- Biological Targets : Prioritize derivatives based on computational predictions (e.g., docking scores for kinase inhibition) .
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
